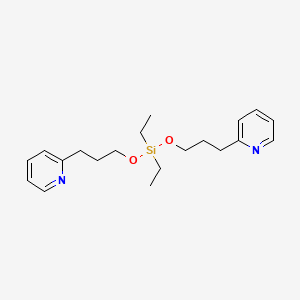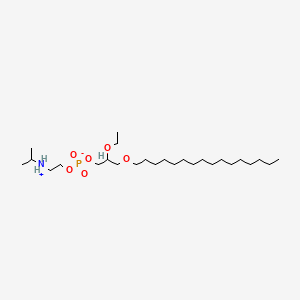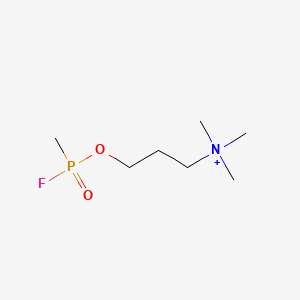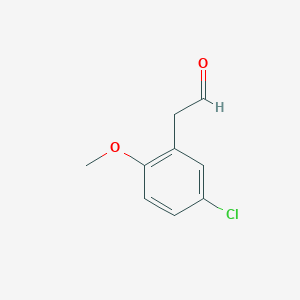
Benz(b)acridine, 2,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(b)acridine, 2,12-dimethyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The compound is characterized by its fused ring structure, which includes both benzene and acridine moieties, and the presence of two methyl groups at the 2 and 12 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(b)acridine, 2,12-dimethyl- typically involves the fusion of acridine with additional aromatic rings. One common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material . Another approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals or Brønsted acids .
Industrial Production Methods: Industrial production methods for Benz(b)acridine, 2,12-dimethyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions: Benz(b)acridine, 2,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives .
科学的研究の応用
Benz(b)acridine, 2,12-dimethyl- has several applications in scientific research:
作用機序
The primary mechanism of action for Benz(b)acridine, 2,12-dimethyl- involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA bases.
類似化合物との比較
Acridine: A parent compound with similar DNA intercalating properties.
Benzo[a]acridine: Another derivative with a different substitution pattern.
Benzo[c]acridine: Known for its applications in materials science and biology.
Uniqueness: Benz(b)acridine, 2,12-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties, making it suitable for applications in OLEDs and other optoelectronic devices .
特性
CAS番号 |
38754-70-0 |
|---|---|
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC名 |
2,12-dimethylbenzo[b]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3 |
InChIキー |
PQFPIUVPQCZTKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


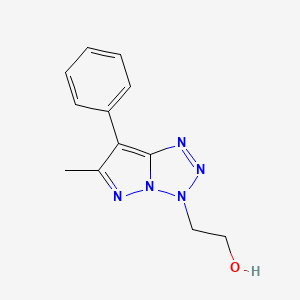
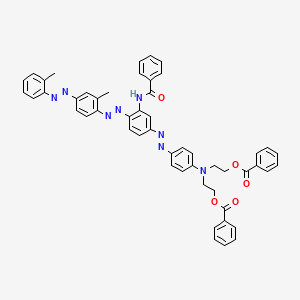
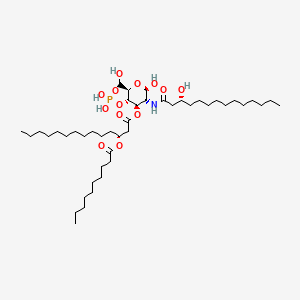
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

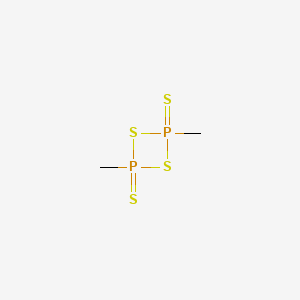

![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
